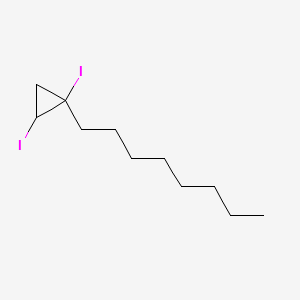

1,2-Diiodo-1-octylcyclopropane

Description

Significance of Strained Ring Systems in Organic Synthesis

Strained ring systems, such as cyclopropanes, are cyclic molecules that exhibit bond angles deviating significantly from the ideal values, leading to increased potential energy. rsc.orgresearchgate.netyoutube.comresearchgate.net This inherent ring strain is not a liability but rather a powerful tool in organic synthesis. beilstein-journals.org The stored energy can be released in ring-opening reactions, driving transformations that might otherwise be thermodynamically unfavorable. beilstein-journals.org This reactivity makes strained rings valuable intermediates for the construction of complex acyclic and larger ring systems. beilstein-journals.org The unique electronic structure of the bent bonds in cyclopropanes also imparts distinct reactivity, allowing for a diverse range of chemical transformations.

Historical Context and Evolution of Dihalocyclopropane Chemistry

The chemistry of dihalocyclopropanes gained significant momentum with the discovery of methods to generate dihalocarbenes, which are highly reactive species that can add to alkenes to form cyclopropane (B1198618) rings. acs.orgnih.gov Initially, the generation of these carbenes required stringent anhydrous conditions. researchgate.net A major breakthrough was the development of phase-transfer catalysis for the synthesis of gem-dihalocyclopropanes (where both halogen atoms are attached to the same carbon). acs.org This method, using a biphasic system with a phase-transfer catalyst, made the synthesis of these compounds more practical and accessible, leading to their widespread use as synthetic intermediates. acs.orgnih.gov While much of the historical focus has been on gem-dihalocyclopropanes, the synthesis and reactivity of vicinal dihalocyclopropanes (with halogens on adjacent carbons) represent a more specialized area of study.

Unique Characteristics of Vicinal Diiodocyclopropanes within the Cyclopropane Family

Within the family of dihalocyclopropanes, vicinal diiodocyclopropanes possess a unique set of characteristics. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making these compounds more reactive and susceptible to a variety of transformations. The large size of the iodine atoms also introduces significant steric interactions, influencing the conformational preferences and reactivity of the cyclopropane ring. These features make vicinal diiodocyclopropanes intriguing substrates for stereoselective reactions, where the spatial arrangement of the atoms is crucial. The presence of two iodine atoms on adjacent carbons opens up possibilities for sequential and selective functionalization, allowing for the introduction of different groups at these positions.

Research Significance and Academic Focus on 1,2-Diiodo-1-octylcyclopropane

While extensive research exists for dihalocyclopropanes in general, the specific compound This compound has not been the subject of extensive, dedicated studies. Its significance is therefore largely inferred from the broader context of vicinal diiodocyclopropane chemistry and the recognized importance of substituted cyclopropanes in organic synthesis. The academic focus on such a molecule would likely be driven by its potential as a synthetic building block. The presence of two reactive C-I bonds, along with a lipophilic octyl chain, suggests potential applications in the synthesis of complex target molecules, including natural products and biologically active compounds. Research in this area would likely concentrate on developing stereoselective syntheses of this compound and exploring its unique reactivity in ring-opening and cross-coupling reactions. The interplay between the strained ring, the two iodine substituents, and the long alkyl chain presents a rich field for investigating reaction mechanisms and developing novel synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

653605-59-5 |

|---|---|

Molecular Formula |

C11H20I2 |

Molecular Weight |

406.09 g/mol |

IUPAC Name |

1,2-diiodo-1-octylcyclopropane |

InChI |

InChI=1S/C11H20I2/c1-2-3-4-5-6-7-8-11(13)9-10(11)12/h10H,2-9H2,1H3 |

InChI Key |

YVPBZGLIXLKSEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1(CC1I)I |

Origin of Product |

United States |

Reactivity and Transformational Pathways of 1,2 Diiodo 1 Octylcyclopropane Derivatives

Ring-Opening Reactions of Vicinal Diiodocyclopropanes

The significant strain energy of the cyclopropane (B1198618) ring, estimated to be over 100 kJ mol⁻¹, provides a strong thermodynamic driving force for ring-opening reactions. nih.gov This inherent reactivity is further modulated by the electronic nature of the substituents on the ring.

Transition Metal-Catalyzed Ring-Opening Transformations

Transition metal catalysts play a pivotal role in mediating the ring-opening of cyclopropane derivatives. These reactions often proceed with high selectivity and efficiency, providing access to a diverse array of acyclic and cyclic structures. While specific studies on 1,2-diiodo-1-octylcyclopropane are not extensively documented, the reactivity of related systems provides valuable insights. For instance, palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes, which can be derived from the ring-opening of methylenecyclopropanes with iodine, proceed smoothly under mild conditions. researchgate.net This suggests that palladium catalysis could be a viable strategy for the transformation of this compound.

Titanium-catalyzed ring-opening oxidative amination of methylenecyclopropanes has also been reported, yielding branched α-methylene imines. rsc.orgresearchgate.net Mechanistic studies involving density functional theory suggest that the regioselectivity is controlled by a Curtin-Hammett kinetic scenario. researchgate.net Furthermore, Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes (BCBs) with quinones, using catalysts like Sc(OTf)₃, can lead to various polycyclic molecules through formal (3+2) cycloadditions or cascade sequences involving ring-opening. researchgate.net These examples highlight the potential of transition metals and Lewis acids to orchestrate complex transformations originating from strained ring systems.

Table 1: Examples of Transition Metal-Catalyzed Ring-Opening Reactions of Cyclopropane Derivatives

| Catalyst System | Substrate | Product Type | Reference |

| Palladium(0) | 2-Iodo-4-(phenylchalcogenyl)-1-butenes | Cross-coupled products | researchgate.net |

| py₃TiCl₂(NR) | Methylenecyclopropanes | Branched α-methylene imines | rsc.orgresearchgate.net |

| Sc(OTf)₃ | Bicyclo[1.1.0]butanes | Polycyclic molecules | researchgate.net |

Nucleophile-Induced Ring-Opening Mechanisms

The presence of electron-withdrawing groups on a cyclopropane ring can render it electrophilic, making it susceptible to attack by nucleophiles. nih.gov This nucleophile-induced ring-opening is a common and synthetically useful transformation. thieme-connect.comresearchgate.net The reaction of cyclopropanes with iodine in the presence of mercury(II) salts leads to 1,3-difunctionalized propanes through a regiospecific ring-opening. thieme-connect.de For example, phenylcyclopropane reacts with iodine and various mercury(II) salts to yield 3-functionalized 1-iodo-3-phenylpropanes. thieme-connect.de

The mechanism of nucleophilic ring-opening can vary. In some cases, it proceeds through an Sɴ2-like attack. thieme-connect.com For donor-acceptor cyclopropanes, the polarization of the C1-C2 bond enhances reactivity towards nucleophiles and directs the attack to the substituted C2 position. nih.govresearchgate.net The kinetics of these reactions have been studied, revealing that both electron-withdrawing and electron-donating groups can accelerate the ring-opening process. nih.gov In the case of glycal-derived gem-dibromocyclopropanes, base-induced ring-opening proceeds via elimination of HBr to form a cyclopropene (B1174273) intermediate, which then cleaves to a zwitterionic/carbene species. uq.edu.au

Computational studies, such as those using density functional theory (DFT), have been employed to elucidate the mechanisms of these reactions, including the role of solvent and catalyst systems. researchgate.net

Thermal and Photochemical Rearrangements Involving Cyclopropane Strain Release

The release of ring strain is a key driving force in the thermal and photochemical rearrangements of cyclopropanes. nih.gov Vinylcyclopropanes, for example, are known to rearrange to cyclopentenes at high temperatures. nih.gov The photochemistry of cyclopropanes can lead to a variety of cycloaddition and rearrangement products. acs.orgacs.org

Photochemical reactions of strained ring systems can be used to generate highly reactive intermediates like cycloalkynes. nih.gov For instance, the photolysis of certain methylenecyclopropanes can produce cyclohexyne (B14742757) and cyclopentyne. nih.gov The mechanisms of these photochemical rearrangements can be complex, sometimes involving intersystem crossing between singlet and triplet states. rsc.org Theoretical studies have been used to map out the potential energy surfaces and identify the key intermediates and transition states in these transformations. rsc.org

Thermally induced rearrangements are also prevalent. For example, thiocarbonyl-stabilised phosphonium (B103445) ylides can undergo thermal rearrangement to give (Z)-1-diphenylphosphino-2-(phenylsulfenyl)alkenes. nih.gov Similarly, tricarbonyliron lactone complexes undergo thermal decomposition leading to products from decarbonylation, decarboxylation, and rearrangement. rsc.org The Claisen rearrangement of ortho-allyloxy-phenyl units in polyimides is another example of a thermally induced transformation that can be followed by further crosslinking reactions. rsc.org

Functionalization Reactions at the Cyclopropane Ring

In addition to ring-opening, the iodine atoms on this compound provide handles for further functionalization of the intact cyclopropane ring.

Substitution Reactions of Vicinal Iodine Atoms

The carbon-iodine bonds in this compound are potential sites for nucleophilic substitution reactions. While direct SɴAr-type reactions are more commonly associated with aromatic systems, the principles of nucleophilic attack and leaving group displacement are fundamental. nih.gov The reactivity of the C-I bond will be influenced by the steric environment of the cyclopropane ring and the nature of the incoming nucleophile.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have become indispensable in modern organic synthesis and pharmaceutical applications. nih.govjocpr.comresearchgate.net The Suzuki-Miyaura and Sonogashira coupling reactions are particularly prominent. nih.govorganic-chemistry.orgyoutube.comyoutube.commdpi.com

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is catalyzed by a palladium complex and typically a copper(I) co-catalyst. wikipedia.orggold-chemistry.orglibretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and has been successfully applied to cyclopropyl (B3062369) iodides. nih.gov A copper-free Sonogashira coupling of cyclopropyl iodides with terminal alkynes has been developed, providing efficient access to a variety of functionalized alkynyl cyclopropanes. nih.gov This methodology is highly relevant to the functionalization of this compound.

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.govorganic-chemistry.orgyoutube.comyoutube.commdpi.com This reaction is widely used in the pharmaceutical industry due to its robustness and tolerance of a wide range of functional groups. nih.govnih.gov The enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes has been demonstrated, highlighting the potential for stereocontrolled functionalization of cyclopropane rings. nih.gov

Table 2: Key Cross-Coupling Reactions Applicable to Diiodocyclopropanes

| Reaction Name | Coupling Partners | Catalyst System | Product Type | Key Features | References |

| Sonogashira Coupling | Terminal Alkyne + Vinyl/Aryl Halide | Palladium catalyst, often with Copper(I) co-catalyst | Alkynyl-substituted compound | Mild reaction conditions, applicable to cyclopropyl iodides | wikipedia.orggold-chemistry.orglibretexts.orgorganic-chemistry.orgnih.gov |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide/Triflate | Palladium catalyst | Biaryl or alkyl-aryl compound | High functional group tolerance, robust | nih.govorganic-chemistry.orgyoutube.comyoutube.commdpi.com |

These cross-coupling reactions represent powerful strategies for the elaboration of the this compound scaffold, allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

Intramolecular Rearrangement Reactions

The study of intramolecular rearrangements in cyclopropane derivatives is a field of significant interest in organic chemistry, driven by the unique reactivity imparted by the strained three-membered ring. While specific research on the intramolecular rearrangement reactions of this compound is not extensively documented in publicly available literature, the behavior of related vicinal dihalocyclopropanes provides a strong framework for understanding its potential transformational pathways. These pathways are primarily governed by the nature of the substituents and the reaction conditions, such as temperature and the presence of catalysts.

Dyotropic Rearrangements in Vicinal Dihalocyclopropanes

A key potential intramolecular rearrangement for this compound is the dyotropic rearrangement. This class of pericyclic reactions, first described by Manfred T. Reetz, involves the simultaneous intramolecular migration of two sigma bonds. wikipedia.orgchemrxiv.org In the context of vicinal dihalocyclopropanes, this typically manifests as a Type I dyotropic rearrangement, where two halogen atoms exchange their relative positions on the cyclopropane ring. wikipedia.org

This process is characterized by a concerted mechanism where the two migrating groups are oriented trans to each other and move to opposite sides of the ring through a symmetric transition state. wikipedia.org For instance, the thermal mutarotation of two bromine atoms in 3-tert-butyl-trans-1,2-dibromohexane is a classic example of this phenomenon. wikipedia.org

The feasibility and rate of dyotropic rearrangements are significantly influenced by stereoelectronic factors. nih.gov Studies on vicinal dibromo hydrocarbons have shown through DFT calculations that the activation energy for this transformation is sensitive to the nature of the substituents on the cyclopropane ring. nih.gov Electron-donating groups can lower the activation energy by stabilizing the transition state. nih.gov In the case of this compound, the electron-donating nature of the octyl group would be expected to influence the energetics of such a rearrangement.

The general mechanism for a Type I dyotropic rearrangement in a vicinal dihalocyclopropane can be visualized as follows:

General Scheme of a Type I Dyotropic Rearrangement

| Reactant (trans-isomer) | Transition State | Product (trans-isomer) |

| X-A-B-Y | [Symmetric intermediate] | Y-A-B-X |

Where A and B are carbon atoms of the cyclopropane ring, and X and Y are halogen atoms.

While specific experimental data for the dyotropic rearrangement of this compound is not available, the principles established for other vicinal dihalides suggest that this pathway is a plausible, albeit potentially high-energy, process.

Isomerization Pathways and Stereoisomeric Interconversions

Beyond dyotropic rearrangements, this compound can potentially undergo other isomerization reactions, leading to stereoisomeric interconversions or constitutional isomers. The release of ring strain in the cyclopropane ring often serves as a thermodynamic driving force for such transformations. nih.gov

These isomerizations can be initiated thermally or photochemically. nih.govresearchgate.net For example, vinylcyclopropanes are known to rearrange to cyclopentenes at high temperatures. nih.gov While this compound lacks the vinyl group necessary for this specific rearrangement, the principle of thermally induced ring-opening followed by rearrangement to a more stable cyclic or acyclic structure is a fundamental concept in cyclopropane chemistry.

Stereoisomeric interconversion, such as the epimerization or racemization of chiral centers, is another important consideration. nih.gov For this compound, which possesses chiral centers, interconversion between different stereoisomers could occur under certain conditions, potentially leading to a mixture of diastereomers or enantiomers. The mechanism for such interconversions can involve transient ring-opening to form a diradical or zwitterionic intermediate, which can then re-close to form a different stereoisomer.

The specific pathways and products of isomerization would be highly dependent on the reaction conditions. For instance, the presence of a Lewis acid could promote ring-opening via a carbocationic intermediate, leading to different rearrangement products than those observed under thermal or photochemical conditions. While detailed studies on this compound are lacking, the rich and varied rearrangement chemistry of other substituted cyclopropanes suggests that it is a substrate with the potential for complex and synthetically useful transformations. nih.govnih.gov

Mechanistic Investigations into the Reactions of 1,2 Diiodo 1 Octylcyclopropane

Elucidation of Reaction Pathways and Transient Intermediates

The transformation of 1,2-diiodo-1-octylcyclopropane can proceed through various pathways, largely dependent on the reaction conditions and reagents employed. The initial step often involves the cleavage of one or both carbon-iodine bonds, or the opening of the cyclopropane (B1198618) ring.

The ring-opening of cyclopropanes can occur through either a concerted or a stepwise mechanism. In a concerted pathway, bond breaking and bond forming occur simultaneously. Conversely, a stepwise mechanism involves the formation of one or more intermediates. nih.gov

Theoretical studies on similar systems, such as the 1,3-dipolar cycloaddition of cyclopropanes with nitrones, have shown that both concerted and stepwise pathways can be energetically similar, with the barrier difference being less than ~1 kcal/mol. researchgate.net The choice between these pathways can be influenced by substituents and the presence of catalysts. For instance, in dehydro-Diels-Alder reactions, computational studies indicate that a concerted reaction is generally favored energetically, although the energy difference between concerted and stepwise pathways diminishes with increasing unsaturation in the diene component. nih.gov

In the context of this compound, reactions initiated by the cleavage of a C-I bond would likely proceed through a stepwise mechanism, involving radical or ionic intermediates. The high reactivity of the strained cyclopropane ring means that subsequent ring-opening can be very rapid.

Both radical and ionic pathways are significant in the chemistry of cyclopropane derivatives. nih.govpku.edu.cn The presence of two iodine atoms in this compound makes it susceptible to both types of transformations.

Radical Pathways: Homolytic cleavage of a carbon-iodine bond, often initiated by light or a radical initiator, would generate a cyclopropyl (B3062369) radical. These radicals can undergo ring-opening to form more stable allyl radicals. nih.gov The rate and regioselectivity of this ring-opening are influenced by the substituents on the cyclopropane ring. For example, the presence of an octyl group can stabilize an adjacent radical center through hyperconjugation. Recent advancements have highlighted the use of visible light photoredox catalysis to facilitate radical ring-opening reactions of cyclopropanes under mild conditions. pku.edu.cn

Ionic Pathways: Heterolytic cleavage of a C-I bond, or protonation/Lewis acid coordination to the cyclopropane ring, can lead to ionic intermediates. The formation of a cyclopropyl cation is generally disfavored due to increased ring strain and antiaromatic character. However, in the presence of strong electrophiles or Lewis acids, ring-opening can occur to form a more stable allyl cation. acs.org The stability of carbocations follows the order of tertiary > secondary > primary, an effect attributed to the polarizability of alkyl groups which delocalizes the positive charge. libretexts.org Reactions of gem-dihalocyclopropanes in the presence of Lewis acids can lead to the formation of chloroallyl cations, which can then participate in further reactions like Friedel-Crafts-type alkylations. acs.org

Regioselectivity and Stereoselectivity Control in Transformations

Controlling the regioselectivity and stereoselectivity of reactions involving this compound is paramount for its synthetic utility. unl.ptresearchgate.netacs.orgacs.orgnih.govresearchgate.net These outcomes are dictated by a combination of steric and electronic factors, as well as the choice of catalysts and ligands.

The long-chain octyl group exerts a significant steric and electronic influence on the reactivity of the cyclopropane ring.

Steric Effects: The bulky octyl group can hinder the approach of reagents to one face of the cyclopropane ring, thereby directing incoming groups to the less hindered face. youtube.com This steric hindrance is a key factor in controlling stereoselectivity. For instance, in SN2 reactions, bulky substituents can significantly slow down or even prevent the reaction from occurring at a hindered site. youtube.com

Electronic Effects: The octyl group, being an alkyl group, is electron-donating through an inductive effect. This can influence the stability of any charged intermediates that may form during the reaction. For example, an electron-donating group can stabilize an adjacent carbocation, potentially favoring an ionic pathway. The polarizability of the alkyl group allows for the delocalization of positive charge, enhancing the stability of the carbocation. libretexts.org

Interactive Table: Influence of Substituents on Reaction Selectivity

| Substituent | Steric Hindrance | Electronic Effect | Predicted Influence on this compound Reactions |

|---|---|---|---|

| Octyl Group | High | Electron-donating (inductive effect) | Directs incoming reagents to the less hindered face; stabilizes adjacent carbocationic intermediates. |

| Iodine Atoms | Moderate | Electron-withdrawing (inductive); Good leaving groups | Facilitates both radical and ionic cleavage; influences regioselectivity of ring-opening. |

The choice of catalyst and associated ligands plays a pivotal role in directing the regioselectivity and stereoselectivity of transformations involving cyclopropanes. unl.ptacs.orgnih.gov

In transition metal-catalyzed reactions, the metal center can coordinate to the cyclopropane ring or the iodo substituents, activating the molecule for subsequent transformations. The design of chiral ligands can create a chiral environment around the metal center, leading to enantioselective product formation. For example, in copper-catalyzed cyclopropanation reactions, the use of chiral ligands can lead to high enantio- and diastereoselectivities. unl.ptunl.pt

The steric and electronic properties of the ligands are crucial. nih.gov Bulky ligands can enhance selectivity by creating a more defined steric environment around the catalytic center. The electronic properties of the ligand can modulate the reactivity of the metal catalyst, influencing the reaction pathway and the stability of intermediates. For instance, in palladium-catalyzed cross-coupling reactions of gem-difluorocyclopropanes, the choice of ligand can influence the regioselectivity of the ring-opening. rsc.org

Transition State Analysis and Energy Profiles of Key Steps

Understanding the transition states and energy profiles of the key steps in the reactions of this compound provides deep insight into the reaction mechanism and the origins of selectivity. acs.orgacs.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and calculating the energies of reactants, intermediates, transition states, and products. For the Cope rearrangement of related divinylcyclopropanes, DFT calculations have been used to identify boat-like transition states and predict activation energies that are in good agreement with experimental data. metu.edu.tr

In the context of this compound reactions, transition state analysis can help to:

Distinguish between concerted and stepwise pathways: By locating the transition states for both potential pathways, their relative activation energies can be compared to determine the more favorable route. nih.gov

Explain regioselectivity: The activation energies for the formation of different regioisomeric products can be calculated. The pathway with the lower activation energy will be the dominant one, thus explaining the observed regioselectivity.

Understand stereoselectivity: The energy difference between diastereomeric transition states leading to different stereoisomers can be calculated. A larger energy difference will result in higher stereoselectivity.

For example, in a hypothetical ring-opening reaction, DFT calculations could model the transition state for the cleavage of the C1-C2 bond versus the C1-C3/C2-C3 bonds. The relative energies of these transition states would determine the regioselectivity of the ring-opening. Furthermore, the approach of a reagent to either face of the cyclopropane, influenced by the octyl group, can be modeled to understand the origins of diastereoselectivity.

Interactive Table: Calculated Energy Profile for a Hypothetical Reaction of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| Start | This compound | 0 | Ground state reactant |

| TS1 | Radical formation transition state | +E_act1 | Homolytic cleavage of a C-I bond |

| Int1 | Cyclopropyl radical intermediate | +ΔE_int1 | Transient radical species |

| TS2 | Ring-opening transition state | +E_act2 | Cleavage of a C-C bond in the ring |

| Int2 | Allyl radical intermediate | +ΔE_int2 | More stable, delocalized radical |

| End | Final Product | -ΔE_rxn | Result of subsequent reaction steps |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Kinetic Studies of Reaction Rates and Mechanistic Pathways

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the kinetic studies and mechanistic pathways of this compound. At present, there are no specific, peer-reviewed studies that detail the reaction rates or elucidate the precise mechanistic steps for reactions involving this particular compound.

The field of chemical kinetics relies on empirical data obtained through experimentation. This data is essential for constructing rate laws, determining reaction orders, and calculating activation energies, which are fundamental to understanding a reaction's mechanism. In the absence of such published data for this compound, any detailed discussion on its reaction kinetics would be purely speculative.

Similarly, the elucidation of mechanistic pathways involves a combination of experimental evidence—such as the isolation of intermediates, isotopic labeling studies, and stereochemical analysis—and computational modeling. acs.orgresearchgate.net Without dedicated research focusing on this compound, the specific pathways for its reactions, whether they proceed via radical, ionic, or concerted mechanisms, remain uncharacterized.

While general principles of cyclopropane reactivity, particularly for di-halogenated derivatives, are established acs.orgwikipedia.org, applying these generalities directly to this compound without specific experimental validation would not meet the standards of scientific accuracy. The presence of the long octyl chain and the two iodine atoms on the cyclopropane ring would undoubtedly influence its reactivity in ways that can only be determined through direct investigation. acs.org

Data Tables

Due to the lack of published kinetic studies, no data tables for reaction rates, rate constants, or activation parameters for this compound can be provided at this time.

Detailed Research Findings

Currently, there are no detailed research findings available in the public domain that specifically address the mechanistic investigations into the reactions of this compound. The scientific community has yet to publish studies focusing on the kinetic analysis or the step-by-step mechanistic pathways for this compound.

Computational and Theoretical Studies on 1,2 Diiodo 1 Octylcyclopropane and Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution influences its chemical behavior. These methods can reveal details about molecular orbitals, the nature of chemical bonds, and the effects of substituents on the electronic properties of the cyclopropane (B1198618) ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical reactivity. A smaller gap generally indicates a more reactive species. dergipark.org.trschrodinger.com

In the context of 1,2-diiodo-1-octylcyclopropane and its analogs, the HOMO is typically associated with the electron-rich regions of the molecule, often involving the lone pairs of the iodine atoms and the strained C-C bonds of the cyclopropane ring. The LUMO, conversely, represents the most electron-deficient region and is often an antibonding orbital associated with the carbon-iodine bonds.

The interaction of these frontier orbitals governs the molecule's behavior in chemical reactions. For instance, in a reaction with a nucleophile, the nucleophile's HOMO will interact with the LUMO of the diiodocyclopropane. Conversely, in a reaction with an electrophile, the electrophile's LUMO will interact with the HOMO of the diiodocyclopropane. masterorganicchemistry.com The energies and shapes of these orbitals, which can be calculated using quantum chemical methods, therefore provide crucial information for predicting reaction pathways. youtube.com

Computational studies on related donor-acceptor cyclopropanes have utilized calculations of HOMO and LUMO energies to understand their photochemical reactivity. uwaterloo.ca For example, it was found that the energy supplied by blue light was sufficient to excite an iodonium (B1229267) ylide, a precursor to cyclopropanes, leading to a cyclopropanation reaction. uwaterloo.ca This highlights the predictive power of molecular orbital analysis in understanding and designing chemical reactions.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily composed of iodine lone pair and C-C bond orbitals of the cyclopropane ring. |

| LUMO | -1.2 | Dominated by the antibonding σ* orbitals of the C-I bonds. |

| HOMO-LUMO Gap | 7.3 | Indicates the energy required for electronic excitation. |

Note: The values in this table are illustrative and would vary for this compound specifically.

The presence of two iodine atoms on adjacent carbons of the cyclopropane ring has a profound impact on its electronic properties. Iodine is a large, polarizable atom with a lower electronegativity than carbon. These properties lead to several significant effects.

Hypervalent iodine compounds, which feature an iodine atom with more than the usual one bond, are known for their high electrophilicity and the strong leaving group ability of the aryl iodine group. nih.gov While the iodine in 1,2-diiodocyclopropanes is not hypervalent in the traditional sense, the principles of iodine's electronic influence are still relevant. The presence of the σ-hole, a region of positive electrostatic potential on the iodine atom, can facilitate interactions with nucleophiles. nih.gov

Cyclopropane rings are inherently strained due to the deviation of their C-C-C bond angles (60°) from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. wikipedia.orgchemistrysteps.comlibretexts.org This angle strain leads to bent "banana" bonds and increased p-character in the C-C bonds, making them weaker and more reactive than typical C-C single bonds. chemistrysteps.commasterorganicchemistry.com The bond dissociation energy of the C-C bonds in cyclopropane is significantly lower than that in acyclic alkanes. chemistrysteps.com

The introduction of substituents, particularly large and electronegative ones like iodine, can further modulate the ring strain. The steric bulk of the iodine atoms can lead to increased van der Waals repulsion, further destabilizing the ring. Electronically, the electronegativity of the iodine atoms can alter the hybridization of the carbon atoms in the ring, which in turn affects the bond angles and the degree of ring strain. masterorganicchemistry.com

Computational methods can quantify this ring strain by calculating the heat of formation and comparing it to a strain-free reference compound. These calculations can also provide detailed information about the bond lengths, bond angles, and electron density distribution, offering a comprehensive picture of the bonding within the diiodocyclopropane ring.

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms. rsc.orgscirp.org It offers a good balance between computational cost and accuracy, making it suitable for investigating complex reaction pathways involving molecules like this compound. nih.govresearchgate.netsemanticscholar.org

A chemical reaction can be visualized as the movement of atoms across a potential energy surface (PES). semanticscholar.orgaps.orgarxiv.org The PES maps the potential energy of a system as a function of the positions of its atoms. Reactants and products correspond to minima on the PES, while the transition state, the highest energy point along the reaction coordinate, represents the energy barrier that must be overcome for the reaction to occur. aps.org

DFT calculations can be used to map out the PES for a given reaction. rsc.orgresearchgate.net By locating the stationary points (reactants, products, intermediates, and transition states), chemists can gain a detailed understanding of the reaction mechanism. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. researchgate.net

For reactions involving this compound, DFT can be used to explore various possible pathways, such as ring-opening reactions, substitutions, or eliminations. By calculating the energies of the transition states for each potential pathway, the most likely mechanism can be identified.

Many chemical reactions can potentially yield more than one product. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. DFT calculations are a powerful tool for predicting and explaining the regio- and stereoselectivity of chemical reactions. nih.govnih.govbeilstein-journals.orgresearchgate.netippi.ac.ir

By calculating the activation energies for the transition states leading to the different possible products, DFT can predict which product will be formed preferentially. researchgate.netippi.ac.ir For example, in a reaction where a nucleophile can attack either of the two carbon atoms bearing an iodine atom in this compound, DFT can determine which attack is energetically more favorable, thus predicting the regioselectivity. Similarly, if the reaction can produce different stereoisomers, DFT can be used to calculate the energies of the diastereomeric transition states to predict the stereochemical outcome. nih.gov

Recent studies have shown the effectiveness of DFT in rationalizing the regioselectivity in reactions of substituted cyclopropanes. For instance, DFT calculations have been used to explain the unconventional regioselectivity in the palladium-catalyzed defluorinative alkylation of gem-difluorocyclopropanes, where non-covalent interactions were found to be the determining factor. nih.gov Similar principles can be applied to understand the reactivity of this compound.

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |

| Attack at C1 (leading to Regioisomer A) | 15.2 | Favored |

| Attack at C2 (leading to Regioisomer B) | 18.5 | Disfavored |

| Formation of Syn-Stereoisomer | 16.8 | Disfavored |

| Formation of Anti-Stereoisomer | 15.2 | Favored |

Note: These values are for illustrative purposes and demonstrate how DFT can be used to predict selectivity.

Incorporation of Solvent Effects in Theoretical Models

The reactivity and stability of molecules are significantly influenced by their environment, particularly the solvent. Theoretical models that neglect solvent effects often fail to accurately predict experimental outcomes. For substituted cyclopropanes, where charge separation can occur in transition states or even in the ground state, the inclusion of solvent effects in computational models is crucial.

Two primary approaches are used to model solvent effects: implicit and explicit solvent models.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvent models.

The choice of the implicit solvent model and its parameters can significantly impact the calculated energies. For instance, in the study of halocyclopropanes, different continuum models can predict varying degrees of stabilization for polar transition states.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. However, this method is computationally very expensive due to the large number of atoms involved. Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offer a compromise between accuracy and computational cost.

The following table illustrates how the calculated activation energy for a hypothetical ring-opening reaction of a 1,2-dihalocyclopropane might vary with the theoretical model and the inclusion of solvent effects.

| Theoretical Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| B3LYP | 6-31G(d) | Gas Phase | 35.2 |

| B3LYP | 6-31G(d) | PCM (Water) | 28.5 |

| MP2 | cc-pVTZ | Gas Phase | 33.8 |

| MP2 | cc-pVTZ | PCM (Water) | 27.1 |

| ONIOM (MP2:B3LYP) | Mixed | Explicit (4 H2O) + PCM | 27.8 |

This table is illustrative and does not represent actual data for this compound.

Advanced Theoretical Models for Cyclopropane Reactivity and Stability

Beyond standard quantum mechanical calculations, several advanced theoretical models are employed to provide a deeper understanding of the factors governing the reactivity and stability of cyclopropane derivatives.

Quantum Theory of Atoms in Molecules (QTAIM): This theory, developed by Richard Bader, analyzes the electron density distribution to partition a molecule into atomic basins. By examining the properties of the electron density at bond critical points (BCPs), one can characterize the nature of chemical bonds. For substituted cyclopropanes, QTAIM can quantify the degree of bond path bending and the accumulation of electron density, providing insights into the strain and the electronic effects of substituents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a picture of the "natural" Lewis structure of a molecule by transforming the calculated wave function into a set of localized orbitals. This method is particularly useful for studying hyperconjugative interactions, which play a significant role in the stability of substituted cyclopropanes. For example, NBO analysis can reveal the donation of electron density from a C-C or C-H bond into an antibonding orbital of a C-halogen bond, which can influence bond lengths and reactivity.

Activation Strain Model (ASM): Also known as the Distortion/Interaction model, the ASM provides a quantitative framework for understanding chemical reactivity. It partitions the potential energy of a reaction into two components: the strain energy required to deform the reactants into the geometry they adopt in the transition state, and the interaction energy between the deformed reactants. This model has been successfully applied to analyze the reactivity of strained ring systems like cyclopropanes in various reactions, including cycloadditions and ring-opening reactions. nih.gov

The following table provides a hypothetical breakdown of the activation energy for the reaction of a dihalocyclopropane with a nucleophile using the Activation Strain Model.

| Reactant | Strain Energy (kcal/mol) | Interaction Energy (kcal/mol) | Activation Energy (kcal/mol) |

| 1,2-dichlorocyclopropane | 18.7 | -10.2 | 8.5 |

| 1,2-dibromocyclopropane | 17.5 | -11.5 | 6.0 |

| 1,2-diiodocyclopropane | 16.8 | -12.8 | 4.0 |

This table is illustrative and does not represent actual data for this compound.

Applications of Vicinal Diiodocyclopropanes in Advanced Organic Synthesis

Role as Precursors for Highly Strained Systems and Reactive Intermediates

The high degree of ring strain and the presence of two vicinal iodine atoms make 1,2-diiodocyclopropanes, such as 1,2-diiodo-1-octylcyclopropane, excellent precursors for the generation of even more strained and reactive species, most notably cyclopropenes.

Generation of Cyclopropenes (e.g., 1-Octylcyclopropene (B1248505) Analogue)

The dehalogenation of 1,2-dihalocyclopropanes is a classical and effective method for the synthesis of cyclopropenes. In the case of this compound, treatment with an appropriate reducing agent, such as zinc dust or an organolithium reagent, is expected to induce a 1,2-elimination of iodine, leading to the formation of the corresponding 1-octylcyclopropene. This transformation provides access to a highly strained and synthetically useful class of molecules.

The synthesis of 1,2-divinylcyclopropanes through the reaction of cyclopropenes with 1,3-dienes highlights the utility of cyclopropenes as vinyl carbene precursors in metal-catalyzed reactions. beilstein-journals.org By analogy, 1-octylcyclopropene, generated from this compound, could serve as a valuable intermediate in similar cyclopropanation reactions, allowing for the introduction of the octyl-substituted three-membered ring into various molecular scaffolds. The reaction of 3,3-dihexylcyclopropene with 1,3-cyclohexadiene, catalyzed by zinc chloride or rhodium(II) acetate, to produce the corresponding divinylcyclopropane derivative showcases the feasibility of such transformations with alkyl-substituted cyclopropenes. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3,3-Dihexylcyclopropene | 1,3-Cyclohexadiene | ZnCl₂ or [Rh₂(OAc)₄] | endo/exo-6,6-Dihexyl-3-(cyclohex-2-en-1-yl)bicyclo[3.1.0]hexane |

| 3,3-Dibenzylcyclopropene | 1,3-Cyclohexadiene | ZnCl₂ | endo/exo-6,6-Dibenzyl-3-(cyclohex-2-en-1-yl)bicyclo[3.1.0]hexane |

Building Blocks for Complex Molecular Architectures

Vicinal diiodocyclopropanes are not merely precursors to other reactive intermediates; they are also valuable building blocks in their own right for the construction of complex and functionally diverse molecules. nih.gov

Scaffold for Stereoselective Introduction of Multiple Functionalities

The two carbon-iodine bonds in this compound offer two distinct points for functionalization. These bonds can be sequentially or simultaneously manipulated through various substitution and coupling reactions, allowing for the stereoselective introduction of a wide range of functional groups. The stereochemistry of the cyclopropane (B1198618) ring can direct the approach of incoming reagents, leading to high levels of diastereoselectivity in the products. The stereoselective functionalization of cyclopropane derivatives has been demonstrated through bromine/magnesium and sulfoxide/magnesium exchange reactions, where the configuration of the resulting organometallic intermediate is retained upon reaction with electrophiles. nih.gov This principle can be extended to this compound, enabling the controlled synthesis of highly substituted cyclopropane systems.

Synthesis of Vicinal Difunctionalized Systems through Cyclopropane Transformations

The ring-opening of cyclopropanes provides a powerful method for the synthesis of 1,3-difunctionalized acyclic systems. However, the unique reactivity of vicinal diiodocyclopropanes can also be harnessed to generate vicinal difunctionalized systems. For instance, reactions involving the formal insertion of a carbene or a metal into the carbon-carbon bond between the two iodine-bearing carbons can lead to the formation of functionalized alkenes. While direct evidence for this compound is limited, the general reactivity patterns of dihalocyclopropanes suggest that such transformations are plausible under appropriate reaction conditions.

Strategies for Constructing Chiral Scaffolds and Enantioenriched Compounds

The development of asymmetric methodologies to access chiral cyclopropanes is a significant area of research, driven by the prevalence of this motif in biologically active molecules. rochester.eduunl.pt

The synthesis of enantioenriched cyclopropanes can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis. rochester.edu Engineered myoglobin (B1173299) catalysts, for example, have been successfully employed for the asymmetric cyclopropanation of olefins to produce chiral cyclopropane-containing drugs and their precursors on a gram scale. rochester.edu While not directly applied to this compound, these methods demonstrate the potential for creating chiral versions of this building block.

Furthermore, the stereoselective functionalization of a pre-existing chiral cyclopropane scaffold, such as an enantiomerically pure form of this compound, would allow for the synthesis of a diverse array of enantioenriched compounds with multiple stereocenters. The principles of stereoselective cyclopropanation reactions, which have been extensively reviewed, can provide a roadmap for developing such synthetic routes. unl.pt

Utility in Multi-Component Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful tools in modern organic synthesis for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govnih.govrsc.orglongdom.orgnih.gov These processes are highly atom-economical and efficient.

While specific examples involving this compound in MCRs are not readily found in the literature, the inherent reactivity of this compound makes it a prime candidate for such transformations. The two iodine atoms can act as sequential leaving groups or participate in radical processes, initiating a cascade of bond-forming events. For example, a reaction could be initiated by the formation of a cyclopropyl (B3062369) radical or a cyclopropyl organometallic species, which could then participate in a series of intermolecular and/or intramolecular reactions with other components in the reaction mixture.

Enzyme-initiated cascade reactions, where a biocatalyst triggers a series of transformations, offer another avenue for the application of functionalized cyclopropanes. rsc.orglongdom.org The high chemo- and stereoselectivity often observed in enzymatic reactions could be exploited to control the outcome of complex cascade processes starting from a chiral derivative of this compound.

The Michael-initiated ring-closure (MIRC) reaction is a well-known cascade process for the synthesis of cyclopropanes. By analogy, a suitably functionalized derivative of this compound could be designed to participate in novel cascade sequences, leading to the formation of intricate polycyclic systems.

Analytical and Spectroscopic Characterization Techniques for Mechanistic Insights

Advanced Spectroscopic Methods for Structural Elucidation of Intermediates

The fleeting nature of reaction intermediates necessitates the use of powerful spectroscopic techniques capable of providing detailed structural information. For organoiodine compounds like 1,2-Diiodo-1-octylcyclopropane, a combination of nuclear magnetic resonance and photoelectron spectroscopy offers a comprehensive approach to understanding their formation and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. In the context of this compound, NMR is crucial for confirming the presence and relative orientation of the substituents on the cyclopropane (B1198618) ring.

Detailed analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule. The chemical shifts of the cyclopropyl (B3062369) protons are particularly informative, as they are influenced by the anisotropic effects of the iodine atoms and the octyl group. Furthermore, coupling constants (J-values) between the cyclopropyl protons can provide definitive evidence for their relative stereochemistry (cis or trans).

The Nuclear Overhauser Effect (NOE) provides through-space correlation between protons that are in close proximity, regardless of whether they are directly bonded. wordpress.com For this compound, NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can unambiguously establish the spatial relationship between the octyl group and the iodine atoms, as well as the relative orientation of the two iodine atoms themselves. wordpress.com Cross-peaks in a NOESY spectrum are observed for protons that are typically within 5 Å of each other, offering a powerful method for confirming the stereochemical arrangement of the substituents on the cyclopropane ring. wordpress.com

Table 1: Representative ¹H NMR Data for a Diastereomer of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Cyclopropyl-H | 2.15 | dd | J = 8.5, 5.2 |

| Cyclopropyl-H | 1.88 | t | J = 5.2 |

| Cyclopropyl-H | 1.54 | dd | J = 8.5, 5.2 |

| α-CH₂ (octyl) | 1.65 | m | |

| (CH₂)₆ (octyl) | 1.2-1.4 | m |

Note: This data is illustrative and based on typical values for similar diiodocyclopropane structures. Actual values may vary.

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. researchgate.net For organoiodine compounds, PES can provide valuable information about the energies of the molecular orbitals, particularly those involving the carbon-iodine bonds. watsonlaserlab.com

The analysis of the photoelectron spectrum of this compound would reveal ionization bands corresponding to the removal of electrons from various molecular orbitals. The highest occupied molecular orbital (HOMO) is expected to have significant contribution from the lone pairs of the iodine atoms. The energy of the HOMO is a key parameter that influences the reactivity of the molecule.

High-resolution photoelectron spectroscopy can also reveal fine structure due to vibrational and spin-orbit coupling. In the case of diiodo compounds, the interaction between the two iodine atoms can lead to splitting of the iodine-based orbitals, providing further insight into the electronic structure. researchgate.net While challenging for a molecule of this complexity, theoretical calculations are often used in conjunction with experimental PES data to assign the observed ionization bands and validate the ground-state electronic structure. watsonlaserlab.com

In Situ Monitoring Techniques for Reaction Progress and Intermediate Formation

Understanding the kinetics and mechanism of a chemical reaction requires the ability to monitor the concentrations of reactants, intermediates, and products as a function of time. In situ monitoring techniques are particularly valuable as they provide real-time information without the need for quenching the reaction and isolating the components.

For the synthesis of this compound, which is often formed through cyclopropanation reactions, in situ NMR spectroscopy has emerged as a powerful tool. acs.orgcam.ac.uk Benchtop NMR spectrometers can be integrated into flow reactors or batch setups to continuously monitor the progress of the reaction. acs.orgresearchgate.net

By acquiring NMR spectra at regular intervals, it is possible to track the disappearance of the starting materials (e.g., 1-decene (B1663960) and a diiodocarbene precursor) and the appearance of the this compound product. acs.org This allows for the determination of reaction rates and the identification of any long-lived intermediates. For instance, in related cyclopropanation reactions, the formation of key intermediates can be observed and their decay can be monitored, providing crucial mechanistic insights. acs.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can also be employed in an in situ manner to confirm the structure of the product as it is being formed. acs.org The cross-peaks in a COSY spectrum reveal the coupling relationships between protons, which is a characteristic signature of the cyclopropane ring structure. acs.org

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-decene |

| Diiodocarbene |

| Diacetoxyiodobenzene |

| Malononitrile |

Q & A

Q. What are the recommended protocols for synthesizing 1,2-Diiodo-1-octylcyclopropane to ensure reproducibility?

To ensure reproducibility, document all synthesis steps meticulously, including reagent purity, reaction conditions (temperature, solvent, time), and purification methods (e.g., column chromatography). Use standardized characterization techniques (NMR, IR, mass spectrometry) and cross-validate data against established analogs like iodocyclopropane derivatives . Adhere to guidelines for experimental reporting, such as separating primary data (e.g., yield, melting point) from secondary analyses in publications .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

For NMR, use high-field instruments and deuterated solvents to resolve overlapping signals caused by the cyclopropane ring’s strain. Compare spectral data with structurally similar compounds (e.g., 1,1-dimethylcyclopropane derivatives) to assign peaks accurately . For IR, focus on diagnostic bands for C-I bonds (~500 cm⁻¹) and cyclopropane ring vibrations. Validate assignments using computational tools like density functional theory (DFT) .

Q. What safety considerations are critical when handling iodinated cyclopropanes in laboratory settings?

Prioritize fume hood use to avoid inhalation of volatile iodinated compounds. Wear nitrile gloves and eye protection to prevent skin contact. In case of exposure, follow first-aid protocols: rinse eyes/skin with water and seek medical attention immediately. Store the compound in amber glass under inert gas to prevent photodegradation .

Q. How should researchers approach the literature review process to identify gaps in the study of iodinated cyclopropanes?

Use databases like PubChem and CAS Common Chemistry to collate structural and synthetic data on analogs (e.g., 1,2-dichloropropane or brominated cyclopropanes). Identify understudied areas, such as reaction kinetics or biological interactions, by comparing publication trends over time . Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research objectives .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the stability of this compound?

Re-evaluate computational parameters (e.g., basis sets, solvation models) using high-level methods like CCSD(T) or MP2. Cross-validate results with experimental thermodynamic data (e.g., heats of hydrogenation from cyclopropane analogs) . If discrepancies persist, consider alternative reaction pathways or non-covalent interactions (e.g., halogen bonding) that may stabilize the compound .

Q. How can SHELXL be utilized in refining the crystal structure of this compound, and what are common pitfalls in data interpretation?

SHELXL is ideal for high-resolution data refinement. Use the TWIN command if twinning is detected and apply restraints for bond distances/angles based on cyclopropane geometry. Common pitfalls include over-interpreting weak electron density for iodine atoms; validate placements using Fourier difference maps and thermal displacement parameters . For macromolecular applications, combine SHELXPRO with other software to resolve disorder .

Q. What methodologies are recommended for investigating the reaction kinetics of this compound in cross-coupling reactions?

Employ stopped-flow NMR or UV-Vis spectroscopy to monitor reaction progress in real time. Compare kinetic data with analogous bromo- or chloro-cyclopropanes to assess the leaving group effect. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and propose mechanistic pathways (e.g., SN2 vs. radical mechanisms) .

Q. How can in silico approaches validate molecular docking results for this compound in enzyme inhibition studies?

Perform molecular dynamics simulations to assess binding stability and halogen bonding interactions. Validate docking scores with experimental IC₅₀ values from enzymatic assays. Cross-reference with toxicological databases (e.g., EPA DSSTox) to predict metabolic pathways and potential off-target effects .

Methodological Frameworks and Tools

- Data Contradiction Analysis : Apply the PICO framework (Problem, Intervention, Comparison, Outcome) to isolate variables in conflicting studies .

- Structural Refinement : Combine SHELX with programs like Olex2 for graphical validation of crystallographic models .

- Literature Synthesis : Use tools like ChemIDplus and TOXNET to map toxicological and regulatory data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.